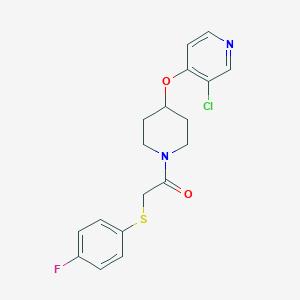
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a complex chemical entity that has garnered interest due to its potential applications in various scientific and industrial fields. Its structure includes a piperidinyl group bonded to a 3-chloropyridinyl moiety, with an additional thioether linkage to a fluorophenyl group. This configuration suggests diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves a multi-step process, starting with the formation of the piperidine ring and subsequent attachment of the chloropyridinyl and fluorophenylthio groups. Common reagents include thionyl chloride, fluorobenzene, and piperidine. The reactions are generally conducted under controlled conditions to ensure the correct substitution patterns and functional group placements.
Industrial Production Methods: : Industrially, this compound can be produced using automated chemical reactors that maintain precise temperature, pressure, and solvent conditions to optimize yield and purity. Catalysts such as palladium or platinum may be used to facilitate specific reaction steps, particularly in the formation of the thioether linkage.
Chemical Reactions Analysis
Types of Reactions: : 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone undergoes various chemical reactions, including:
Oxidation: : Converts sulfides to sulfoxides or sulfones.
Reduction: : Involves the reduction of the nitro or carbonyl groups.
Substitution: : Nucleophilic substitution reactions are common, particularly involving the chloropyridinyl and fluorophenyl groups.
Common Reagents and Conditions: : Typical reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution. Conditions often involve mild heating or the use of organic solvents such as dichloromethane or tetrahydrofuran.
Major Products Formed: : Major products include sulfoxides and sulfones from oxidation, reduced amines from reduction, and various substituted products depending on the nucleophile used in substitution reactions.
Scientific Research Applications
This compound is widely used in scientific research due to its versatile reactivity and potential biological activity:
Chemistry: : Employed as an intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its interactions with biological molecules and potential as a therapeutic agent.
Medicine: : Explored for its potential pharmacological effects, including anti-inflammatory and antimicrobial properties.
Industry: : Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The 3-chloropyridinyl and 4-fluorophenyl groups enable it to bind to specific active sites, modulating the activity of target proteins and pathways. The piperidinyl group enhances its solubility and bioavailability.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Similar compounds might include:
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(phenyl)ethanone: : Lacks the fluorophenylthio group.
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(thio)ethanone: : Lacks the fluorophenyl group.
Each of these similar compounds might share some reactivity but differ significantly in biological activity and applications.
And there you have it—a dive into the world of this compound. This compound sure packs a punch in terms of versatility and potential, doesn’t it?
Properties
IUPAC Name |
1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-(4-fluorophenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O2S/c19-16-11-21-8-5-17(16)24-14-6-9-22(10-7-14)18(23)12-25-15-3-1-13(20)2-4-15/h1-5,8,11,14H,6-7,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKKQONQBOQHSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














